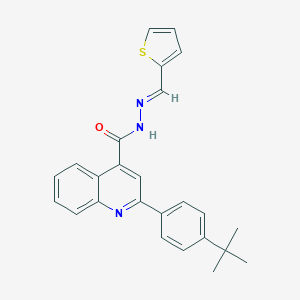![molecular formula C15H16N2O4S B454281 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B454281.png)
3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thienyl group and a hydrazino carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the carboxylic acid. The thienyl group is introduced through a Friedel-Crafts acylation reaction using 3-methylthiophene and an appropriate acylating agent. The final step involves the coupling of the thienyl carbonyl compound with hydrazine to form the hydrazino carbonyl moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated synthesis and purification systems would also be essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino carbonyl moiety can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the thienyl group may interact with hydrophobic pockets, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-({2-[(2-Thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-({2-[(3-Methyl-2-furyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
The presence of the 3-methyl-2-thienyl group in 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C15H16N2O4S |
|---|---|
分子量 |
320.4g/mol |
IUPAC名 |
3-[[(3-methylthiophene-2-carbonyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-7-4-5-22-12(7)14(19)17-16-13(18)10-8-2-3-9(6-8)11(10)15(20)21/h2-5,8-11H,6H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
InChIキー |
KYUFSQOANSYQJK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3 |
正規SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B454199.png)
![2-cyclopropyl-N'-[1-(4-ethylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454200.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454202.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454203.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454204.png)

![2-cyclopropyl-N'-[1-(4-isopropylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454206.png)
![2-(2,4-dimethoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454207.png)
![N'-[1-(1-adamantyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454211.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454212.png)
![6-bromo-2-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B454214.png)
![6-bromo-N'-[1-(5-bromo-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454216.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454220.png)
![N-(4-{(1Z)-1-[2-(9H-xanthen-9-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454221.png)
